STS Inhibitory Potency
This compound has been specifically evaluated for its inhibitory activity against steroid sulfatase (STS) and demonstrates nanomolar potency, a target profile that distinguishes it from unsubstituted or differently substituted chlorosulfonyl benzoates which are often associated with HDAC inhibition . Ethyl 3-chloro-5-(chlorosulfonyl)benzoate inhibits STS with an IC50 of 26 nM in human JEG-3 cell lysates [1].
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM (cell lysate assay) |
| Comparator Or Baseline | Methyl 3-(chlorosulfonyl)benzoate (CAS 63555-50-0), described as an HDAC inhibitor, not STS ; Ethyl 4-(Chlorosulfonyl)Benzoate (CAS 10486-51-8), described as an HDAC and cholinesterase inhibitor . |
| Quantified Difference | Target compound shows nanomolar STS inhibition; comparators are associated with a different primary target class (HDAC). |
| Conditions | Inhibition of steroid sulfatase in human JEG3 cell lysates using [3H] E1S as substrate after 1 hr by scintillation spectrometry analysis [1]. |
Why This Matters
Procuring this specific compound enables research into the STS pathway, a validated target for hormone-dependent cancers, rather than the HDAC pathway targeted by other chlorosulfonyl benzoate analogs.
- [1] BindingDB. Affinity Data for BDBM50541453 (CHEMBL4637433). 2021. View Source
